An In-depth Technical Guide to 6-Methyl-2-heptanol (CAS: 4730-22-7)
An In-depth Technical Guide to 6-Methyl-2-heptanol (CAS: 4730-22-7)
This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of 6-Methyl-2-heptanol, tailored for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
6-Methyl-2-heptanol is a chiral secondary alcohol.[1] Its chemical structure consists of a seven-carbon chain with a methyl group at the sixth position and a hydroxyl group at the second position.
Identifiers and Structural Information
| Identifier | Value |
| CAS Number | 4730-22-7[2][3][4] |
| Molecular Formula | C₈H₁₈O[2][5][6] |
| Molecular Weight | 130.23 g/mol [5][6][7] |
| IUPAC Name | 6-methylheptan-2-ol[2][8][9] |
| SMILES | CC(C)CCCC(C)O[9] |
| InChI | 1S/C8H18O/c1-7(2)5-4-6-8(3)9/h7-9H,4-6H2,1-3H3[10] |
| InChIKey | FCOUHTHQYOMLJT-UHFFFAOYSA-N[9][10] |
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of 6-Methyl-2-heptanol. Data is compiled from various sources, and ranges are provided where discrepancies exist in the literature.
| Property | Value | Units |
| Appearance | Colorless, clear liquid | - |
| Assay | 97.0 - 100.0 | % |
| Boiling Point | 171 - 175 | °C at 760 mmHg[8][11] |
| Melting Point | -105 | °C[7][12] |
| Density | 0.803 - 0.820 | g/mL at 20-25 °C[6][11][12] |
| Refractive Index | 1.421 - 1.426 | n20/D[8][12] |
| Flash Point | 67 / 153 | °C / °F (TCC)[8][11] |
| Vapor Pressure | 0.342 | mmHg at 25 °C (estimated)[8] |
| Water Solubility | 1594 | mg/L at 25 °C (estimated)[8] |
| Solubility | Soluble in alcohol, slightly soluble in chloroform (B151607) and methanol (B129727).[8][11] | - |
| logP (o/w) | 2.565 | (estimated)[8] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 6-Methyl-2-heptanol are provided below. These protocols are based on established chemical principles and analogous reactions found in the literature.
Protocol 2.1: Synthesis via Reduction of 6-Methyl-2-heptanone
This protocol describes a common method for synthesizing secondary alcohols: the reduction of a corresponding ketone. The direct precursor, 6-methyl-2-heptanone, is reduced using a mild reducing agent like sodium borohydride (B1222165).
Materials:
-
6-Methyl-2-heptanone
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Deionized water
-
Hydrochloric acid (1M HCl)
-
Diethyl ether (or Ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-methyl-2-heptanone in methanol (approx. 10 mL per gram of ketone). Cool the flask in an ice bath to 0-5 °C.
-
Reduction: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. A typical molar ratio is 1.5 to 2 equivalents of NaBH₄ per equivalent of ketone. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed (typically 1-3 hours).
-
Quenching: Carefully quench the reaction by slowly adding 1M HCl to the cooled flask until the effervescence ceases. This neutralizes the excess NaBH₄ and the resulting borate (B1201080) esters.
-
Extraction: Transfer the mixture to a separatory funnel. Add deionized water and diethyl ether. Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine (saturated NaCl solution) to remove residual methanol and salts.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 6-Methyl-2-heptanol.
-
Purification: Purify the crude product by fractional distillation under atmospheric or reduced pressure.[1] Collect the fraction boiling at approximately 171-172 °C.[11]
Protocol 2.2: Analytical Characterization
To confirm the identity and purity of the synthesized 6-Methyl-2-heptanol, a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the purified product (e.g., 1 mg/mL) in a suitable solvent like dichloromethane (B109758) or hexane.
-
GC Conditions:
-
MS Conditions:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass-to-charge (m/z) range of 40-300 amu.
-
-
Data Analysis:
-
Purity: Determine the purity by integrating the peak area of the product in the chromatogram.
-
Identity: Compare the obtained mass spectrum with a reference spectrum from a database (e.g., NIST). The fragmentation pattern should be consistent with the structure of 6-Methyl-2-heptanol.[3]
-
B. ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Analysis: Analyze the chemical shifts, integration, and multiplicity of the peaks to confirm the structure. The expected signals for 6-Methyl-2-heptanol are:[10]
-
A multiplet around 3.8 ppm (CH-OH).
-
A multiplet for the CH group at position 6.
-
Several multiplets for the CH₂ groups in the alkyl chain.
-
Doublets for the methyl groups at positions 1 and 7, and the methyl group attached to position 6.[10]
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to 6-Methyl-2-heptanol.
Caption: Proposed workflow for the synthesis of 6-Methyl-2-heptanol via ketone reduction.
Caption: Standard analytical workflow for identity and purity confirmation.
Caption: Relationship between the compound and its key chemical identifiers.
References
- 1. 6-Methyl-2-heptanol | High-Purity Reagent | RUO [benchchem.com]
- 2. 2-Heptanol, 6-methyl- [webbook.nist.gov]
- 3. 2-Heptanol, 6-methyl- [webbook.nist.gov]
- 4. 2-Heptanol, 6-methyl- [webbook.nist.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. AB138685 | CAS 4730-22-7 – abcr Gute Chemie [abcr.com]
- 7. 6-methyl-2-heptanol [stenutz.eu]
- 8. 6-methyl-2-heptanol, 4730-22-7 [thegoodscentscompany.com]
- 9. 2-Heptanol, 6-methyl- (CAS 4730-22-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. 6-METHYL-2-HEPTANOL(4730-22-7) 1H NMR spectrum [chemicalbook.com]
- 11. 4730-22-7 CAS MSDS (6-METHYL-2-HEPTANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. chemsynthesis.com [chemsynthesis.com]
